2H-Naphtho[2,3-B]oxet-2-one

Catalog No.
S12364893
CAS No.
86163-66-8
M.F
C11H6O2
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Naphtho[2,3-B]oxet-2-one

CAS Number

86163-66-8

Product Name

2H-Naphtho[2,3-B]oxet-2-one

IUPAC Name

naphtho[2,3-b]oxet-2-one

Molecular Formula

C11H6O2

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C11H6O2/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H

InChI Key

UKSLKTNPNBTRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)O3

2H-Naphtho[2,3-B]oxet-2-one is a bicyclic organic compound characterized by a fused naphthalene and oxetane structure. Its molecular formula is C₁₁H₈O, and it features a unique arrangement that contributes to its chemical properties and potential applications. The oxetane ring, which is a four-membered cyclic ether, imparts distinctive reactivity compared to other cyclic compounds, making this compound of interest in various fields of chemistry.

The chemical reactivity of 2H-Naphtho[2,3-B]oxet-2-one is influenced by the presence of the oxetane moiety. Key reactions include:

  • Nucleophilic Substitution: The oxetane ring can undergo nucleophilic attack, leading to ring-opening reactions that yield various derivatives.
  • Electrophilic Aromatic Substitution: The naphthalene portion allows for electrophilic substitution reactions, which can modify the aromatic system.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that 2H-Naphtho[2,3-B]oxet-2-one and its derivatives display significant biological activities. They have been investigated for their potential as:

  • Antitumor Agents: Some studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Derivatives of 2H-Naphtho[2,3-B]oxet-2-one have shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Compounds related to this structure may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Several synthetic routes have been developed for the preparation of 2H-Naphtho[2,3-B]oxet-2-one:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic conditions to form the oxetane ring fused with the naphthalene system.
  • Photochemical Methods: Light-induced reactions can facilitate the formation of this compound from suitable naphthalene derivatives through mechanisms such as [2+2] cycloadditions.
  • Grignard Reactions: The use of Grignard reagents can introduce alkyl groups at specific positions on the naphthalene core, allowing for further functionalization and ring closure to yield 2H-Naphtho[2,3-B]oxet-2-one.

The unique structure of 2H-Naphtho[2,3-B]oxet-2-one lends itself to various applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound's properties may be exploited in creating novel materials with specific optical or electronic characteristics.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

Studies exploring the interactions of 2H-Naphtho[2,3-B]oxet-2-one with biological macromolecules (e.g., proteins and nucleic acids) are essential for understanding its mechanism of action.

  • Binding Affinity: Research has assessed how well this compound binds to target proteins associated with disease pathways.
  • Mechanistic Studies: Investigations into how this compound affects cellular processes can reveal its therapeutic potential and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 2H-Naphtho[2,3-B]oxet-2-one. These include:

Compound NameStructure TypeUnique Features
NaphthalenesPolycyclic AromaticSimple aromatic structure without oxetane
BenzofuranFused HeterocyclicContains oxygen but lacks an oxetane ring
DihydronaphthalenesSaturated PolycyclicReduced aromaticity compared to naphthalene
OxetanonesCyclic EthersSimilar oxetane structure but different core

The uniqueness of 2H-Naphtho[2,3-B]oxet-2-one lies in its combination of aromaticity from the naphthalene portion and the reactive oxetane ring, which distinguishes it from these similar compounds. This structural combination enhances its potential reactivity and biological activity compared to others in its class.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

170.036779430 g/mol

Monoisotopic Mass

170.036779430 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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